molecular formula C24H27N3O2S B2673646 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 443351-61-9

4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B2673646
CAS No.: 443351-61-9
M. Wt: 421.56
InChI Key: IVGMQDLHBUTPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized from a 6,7-difluoro-1-ethyl-2-(thioxo or oxo) quinazolin-4-one parent by esterification or amidification of the 3-NH followed by nucleophilic aromatic substitution of the 7-fluoro atom with cyclic secondary amines .

Scientific Research Applications

Metabolism and Disposition of Chemical Compounds

  • Research on the disposition and metabolism of chemical compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic pathways these substances undergo in the human body, including oxidation and excretion processes. The study found that elimination predominantly occurred via feces, with minor urinary excretion, illustrating the body's mechanisms for processing and eliminating chemical substances (Renzulli et al., 2011).

Pharmacokinetics of Novel Compounds

  • Investigations into the pharmacokinetics of novel compounds, such as JM-1232(–), a water-soluble benzodiazepine receptor agonist, provide insights into the hypnotic effects, dosage tolerability, and safety profile of new chemical entities intended for medical use. Such studies are crucial for understanding the optimal therapeutic dosages and potential risks associated with new drugs (Sneyd et al., 2012).

Exposure and Toxicity Studies

  • Research on environmental exposures, such as those to the plasticizer DINCH, underscores the importance of assessing the safety profiles of chemicals that humans may encounter through everyday products. Studies have quantified metabolites in human urine following exposure, contributing to our understanding of how these substances are processed by the body and the potential risks they pose (Schütze et al., 2016).

Implications for Drug Resistance and Treatment Strategies

  • In the context of cancer treatment, research into mutations of the epidermal growth factor receptor (EGFR) gene and the resulting resistance to treatments such as gefitinib in non-small-cell lung cancer patients highlights the complexity of drug resistance mechanisms. Such studies are vital for developing next-generation treatments that can overcome or circumvent these resistance pathways (Kobayashi et al., 2005).

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-22(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)26-24(27)30/h1-9,18-19H,10-16H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGMQDLHBUTPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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